isopropyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate
Overview
Description
Isopropyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate is a useful research compound. Its molecular formula is C21H30N2O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21547206 g/mol and the complexity rating of the compound is 562. The solubility of this chemical has been described as 49.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
FTIR Spectroscopic Study of the OH-Induced Oxidation of Acetates
This study investigates the OH-induced oxidation mechanisms of isopropyl, isobutyl, and tert-butyl acetates using FTIR spectrometry. The research identifies main oxidation products and provides insight into the oxidative behavior of similar ester compounds, which could be relevant for understanding the stability and reactivity of isopropyl {1-[(4-tert-butylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate (Picquet-Varrault et al., 2002).
Radical Reactivity of Bisphenol Antioxidants
This research focuses on the radical reactivity of bisphenol antioxidants, including 4,4′-isopropylidene-bisphenol and its derivatives. The findings on how alkyl groups affect radical reactivity could be pertinent to the antioxidant properties and stability of structurally related compounds (Simonyi et al., 2007).
Synthesis and Pharmacological Evaluation of Novel Piperazine Derivatives
A novel series of piperazine derivatives were synthesized and evaluated for antidepressant and antianxiety activities. The structural design and biological activity evaluation methods could be relevant for the development of pharmaceutical applications of similar compounds (Kumar et al., 2017).
tert-Butyl Esters as Potential Reversible Chain Transfer Agents
This research demonstrates the use of tert-butyl esters in cationic copolymerization processes, suggesting potential applications of similar esters in polymer science (Hotta et al., 2020).
Photodegradation of Diafenthiuron
A study on the photodegradation of diafenthiuron, a compound with tert-butyl and isopropyl groups, sheds light on the environmental fate and stability of related chemicals under sunlight exposure (Keum et al., 2002).
Properties
IUPAC Name |
propan-2-yl 2-[1-[2-(4-tert-butylphenoxy)acetyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-14(2)28-19(25)12-17-20(26)22-10-11-23(17)18(24)13-27-16-8-6-15(7-9-16)21(3,4)5/h6-9,14,17H,10-13H2,1-5H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUVBTDRKWDHBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)NCCN1C(=O)COC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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